molecular formula C6H11BrO2 B6203735 (2S)-2-bromo-3,3-dimethylbutanoic acid CAS No. 32653-37-5

(2S)-2-bromo-3,3-dimethylbutanoic acid

Cat. No.: B6203735
CAS No.: 32653-37-5
M. Wt: 195.1
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Description

(2S)-2-bromo-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.1. The purity is usually 95.
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Properties

CAS No.

32653-37-5

Molecular Formula

C6H11BrO2

Molecular Weight

195.1

Purity

95

Origin of Product

United States

The Strategic Importance of Alpha Bromo Carboxylic Acids As Chiral Synthons

Alpha-bromo carboxylic acids are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carboxylic acid group. These molecules are highly useful as chiral synthons, which are stereochemically pure building blocks used in the synthesis of enantiomerically pure products. The bifunctional nature of these compounds—possessing both a reactive bromine atom and a versatile carboxylic acid group—allows for a wide range of chemical modifications.

The bromine atom at the alpha position is susceptible to nucleophilic substitution reactions, often proceeding via an SN2 mechanism. This allows for the introduction of various functional groups with a high degree of stereochemical control, typically with an inversion of configuration at the chiral center. For instance, reaction with ammonia can lead to the formation of α-amino acids, while hydrolysis can yield α-hydroxy carboxylic acids. libretexts.org The adjacent carbonyl group enhances the reactivity of the α-carbon, making the bromine an excellent leaving group and facilitating these transformations. libretexts.org

The synthesis of enantiomerically enriched α-bromo acids can be achieved through various methods, including the bromination of chiral carboxylic acids. A classic method for synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky reaction, which involves treating a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgmasterorganicchemistry.comopenstax.orgchemistrysteps.com This reaction proceeds through the formation of an acid bromide enol, which then reacts with bromine. libretexts.orgmasterorganicchemistry.comopenstax.org

The Role of 2s 2 Bromo 3,3 Dimethylbutanoic Acid in Advanced Organic Transformations

Direct Bromination Approaches and Enantiocontrol Strategies

Direct bromination methods introduce the bromine atom at the alpha-position of 3,3-dimethylbutanoic acid. The key challenge in this approach lies in controlling the stereochemistry to favor the (S)-enantiomer.

Halogenation of 3,3-Dimethylbutanoic Acid and Subsequent Resolution

One of the more traditional methods for obtaining this compound involves the non-stereoselective halogenation of the parent carboxylic acid, 3,3-dimethylbutanoic acid, followed by the resolution of the resulting racemic mixture.

The initial bromination is typically achieved using standard brominating agents such as bromine in the presence of a catalyst like phosphorus tribromide (PBr₃) or via a Hell-Volhard-Zelinsky reaction. This process yields a racemic mixture of (2R)- and this compound.

The subsequent and crucial step is the resolution of this racemate. This can be accomplished through several techniques:

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, which is typically a naturally occurring and enantiomerically pure base like brucine, strychnine, or a chiral amine. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure this compound.

Enzymatic Resolution: Lipases are commonly employed for the kinetic resolution of racemic esters derived from the bromo acid. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester at a much faster rate than the other, leaving the unreacted ester enriched in the other enantiomer. For instance, the racemic methyl ester of 2-bromo-3,3-dimethylbutanoic acid can be subjected to hydrolysis by a lipase, which may preferentially hydrolyze the (R)-ester, leaving the (S)-ester unreacted. The separated (S)-ester can then be hydrolyzed to the desired (S)-acid.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate the enantiomers of the racemic mixture directly. mdpi.com This technique offers high separation efficiency and can be applied for both analytical and preparative-scale separations. mdpi.com

Resolution Method Principle Advantages Disadvantages
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent.Well-established, can be cost-effective for large scale.Often requires trial-and-error to find a suitable resolving agent, can be labor-intensive.
Enzymatic Resolution Selective enzymatic transformation of one enantiomer.High enantioselectivity, mild reaction conditions.Enzyme cost and stability can be a concern, may require optimization of reaction conditions.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.High separation efficiency, applicable to a wide range of compounds. mdpi.comHigh cost of chiral columns, limited loading capacity for preparative scale. mdpi.com

Asymmetric Alpha-Bromination Techniques

To circumvent the inherent 50% yield limitation of resolution methods, asymmetric alpha-bromination techniques have been developed. These methods aim to directly introduce the bromine atom in a stereoselective manner.

A notable approach involves the use of chiral auxiliaries. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing this compound, the 3,3-dimethylbutanoic acid can be first converted to an amide or ester with a chiral auxiliary. The resulting compound then undergoes diastereoselective bromination. The stereocenter on the auxiliary directs the incoming bromine atom to one face of the molecule, leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched this compound. wikipedia.org Common chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org

Another strategy is the use of chiral catalysts. nih.gov For instance, a catalytic, asymmetric alpha-bromination of the corresponding acid chloride can be achieved using cinchona alkaloid derivatives as catalysts. nih.gov This method can produce optically active alpha-bromoesters with high enantioselectivity. nih.gov

Indirect Synthetic Routes Employing Chiral Precursors

Indirect routes to this compound involve the use of starting materials that already possess the desired stereochemistry, which is then carried through the synthetic sequence.

Approaches via Cyanohydrin Intermediates in Chiral Butanoic Acid Synthesis

The synthesis of optically active cyanohydrins can be a key step in accessing chiral carboxylic acids. researchgate.net For instance, the asymmetric addition of cyanide to an appropriate aldehyde can generate a chiral cyanohydrin. researchgate.net This can be achieved using a chiral catalyst. researchgate.net The resulting cyanohydrin can then be hydrolyzed to the corresponding α-hydroxy acid, which can be further converted to the target α-bromo acid. For the synthesis of this compound, a potential precursor would be a chiral cyanohydrin derived from 3,3-dimethylbutanal. The stereocenter would be established during the cyanation step, and subsequent hydrolysis and conversion of the hydroxyl group to a bromide would yield the desired product.

Stereocontrolled Grignard Reagent Methodologies for Butanoic Acid Derivatives

While direct information on Grignard methodologies for this compound is scarce, stereocontrolled reactions involving Grignard reagents are a staple in asymmetric synthesis. A plausible, though not explicitly documented, approach could involve the reaction of a chiral electrophile with a Grignard reagent derived from a tert-butyl halide. The stereochemistry would be controlled by a chiral directing group on the electrophile. Subsequent functional group manipulations would then lead to the target molecule.

Biocatalytic Pathways to Chiral Butanoic Acid Derivatives

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral molecules. nih.gov Enzymes, with their inherent chirality and high selectivity, can be used to produce enantiomerically pure compounds. nih.gov

For the synthesis of chiral butanoic acid derivatives, several biocatalytic strategies can be envisioned:

Enzymatic Desymmetrization: An enzyme can selectively react with one of two prochiral groups in a symmetrical molecule to create a chiral center. For example, a hydrolase could selectively hydrolyze one of the ester groups in a prochiral diester of a substituted glutaric acid, leading to a chiral monoester that can be further converted to the desired butanoic acid derivative.

Kinetic Resolution: As mentioned earlier, enzymes like lipases can be used for the kinetic resolution of racemic mixtures of esters of 3,3-dimethylbutanoic acid derivatives. researchgate.net

Asymmetric Reduction: A prochiral ketone can be asymmetrically reduced using a dehydrogenase to yield a chiral alcohol. This alcohol can then be used as a precursor for the synthesis of the target chiral acid.

Biocatalytic Strategy Description Potential Application for this compound synthesis
Enzymatic Desymmetrization Selective transformation of a prochiral substrate to a chiral product.A prochiral dicarboxylic acid derivative could be selectively hydrolyzed to a chiral mono-acid, which is then converted to the target molecule.
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture. researchgate.netResolution of racemic 2-bromo-3,3-dimethylbutanoic acid or its ester derivative. researchgate.net
Asymmetric Reduction Stereoselective reduction of a prochiral ketone to a chiral alcohol.Reduction of a suitable keto-acid precursor to a chiral hydroxy-acid, followed by conversion of the hydroxyl group to a bromide.

Advanced Strategies for Enantiopure this compound Preparation

The quest for enantiomerically pure this compound has spurred the development of sophisticated synthetic strategies. These methods aim to overcome the inherent difficulty in controlling the stereochemistry at the α-position of the carboxylic acid. The primary approaches involve either the temporary attachment of a chiral directing group (a chiral auxiliary) to guide the bromination reaction or the use of a chiral catalyst to create a stereochemically biased reaction environment.

Utilizing Chiral Auxiliaries in Alpha-Bromoalkylation Reactions

A well-established and reliable method for the synthesis of α-chiral carboxylic acids involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to the substrate, directing subsequent reactions to occur on a specific face of the molecule, thereby inducing diastereoselectivity. The Evans oxazolidinones are among the most successful and widely used chiral auxiliaries for this purpose. wikipedia.org

The general strategy involves the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 3,3-dimethylbutanoyl chloride to form the corresponding N-acyloxazolidinone. This derivative then serves as the substrate for a diastereoselective bromination reaction. The bulky tert-butyl group of the substrate and the stereodirecting elements of the chiral auxiliary work in concert to ensure high facial selectivity during the enolization and subsequent electrophilic attack by a bromine source.

The key steps in this methodology are:

Acylation: The chiral auxiliary is acylated with 3,3-dimethylbutanoyl chloride in the presence of a base to form the N-acyl-oxazolidinone.

Enolate Formation: The N-acyl-oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures to generate a conformationally rigid Z-enolate. The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation.

Diastereoselective Bromination: The pre-formed enolate is then quenched with an electrophilic bromine source, typically N-bromosuccinimide (NBS). The steric hindrance provided by the substituent on the chiral auxiliary (e.g., the phenyl group at C5) effectively blocks one face of the enolate, forcing the bromine to attack from the less hindered face. This results in the formation of the α-bromo derivative with high diastereoselectivity.

Cleavage of the Auxiliary: The final step involves the hydrolytic cleavage of the chiral auxiliary from the brominated product. This is often achieved using mild conditions, such as lithium hydroperoxide, to afford the desired this compound in high enantiomeric purity and allows for the recovery of the chiral auxiliary. williams.edu

Chiral Auxiliary Base Brominating Agent Diastereomeric Ratio (expected)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneLDANBS>95:5
(S)-4-benzyl-2-oxazolidinoneNaHMDSNBS>95:5

Table 1: Expected Diastereoselectivity in the Bromination of Chiral N-acyloxazolidinones Derived from 3,3-dimethylbutanoic Acid.

Asymmetric Catalysis in Carbon-Bromine Bond Formation at the Alpha-Position

The primary difficulty lies in the generation of a chiral enolate or its equivalent directly from the carboxylic acid in a catalytic cycle. Most successful organocatalytic α-halogenations have been developed for aldehydes and ketones, which readily form enamines or enols under catalytic conditions. organic-chemistry.org

Recent advances in transition metal catalysis and organocatalysis are beginning to address this challenge. Potential strategies that could be adapted for the synthesis of this compound include:

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been employed in the enantioselective alkylation and halogenation of various substrates. In principle, a chiral ammonium (B1175870) bromide salt could be generated in situ, which would then participate in a stereoselective bromination of the enolate of 3,3-dimethylbutanoic acid. The development of catalysts that can effectively control the stereochemistry of this transformation is an active area of investigation.

Transition Metal Catalysis: Chiral transition metal complexes, for example, those based on iron, copper, or palladium, could potentially catalyze the asymmetric α-bromination. Such a system would likely involve the in situ formation of a chiral metal enolate, which would then react with an electrophilic bromine source. The design of a ligand that can effectively control the facial selectivity for a substrate like 3,3-dimethylbutanoic acid is a significant hurdle.

Although direct and highly enantioselective catalytic α-bromination of simple carboxylic acids like 3,3-dimethylbutanoic acid is not yet a well-established method with high reported efficiency, the rapid progress in the field of asymmetric catalysis suggests that such a transformation may become a reality in the near future. The development of novel catalyst systems that can operate under mild conditions and tolerate the acidic nature of the substrate is key to unlocking this potential.

Catalyst Type Proposed Mechanism Potential Bromine Source Current Status
Chiral Phase-Transfer CatalystIn situ formation of a chiral ammonium bromide and stereoselective reaction with the enolate.N-Bromosuccinimide (NBS)Under development; limited success for direct carboxylic acid bromination.
Chiral Transition Metal Complex (e.g., Fe, Cu)Formation of a chiral metal enolate followed by reaction with an electrophile.N-Bromosuccinimide (NBS), 1,2-dibromoethaneExploratory stage for this substrate class.

Table 2: Conceptual Approaches in Asymmetric Catalysis for α-Bromination of Carboxylic Acids.

Reactivity and Mechanistic Investigations of 2s 2 Bromo 3,3 Dimethylbutanoic Acid

Electrophilic and Nucleophilic Character of the Bromine and Carboxylic Acid Functionalities

The chemical behavior of (2S)-2-bromo-3,3-dimethylbutanoic acid is characterized by a duality in its reactive sites. The bromine atom attached to the alpha-carbon renders this carbon electrophilic. The electron-withdrawing nature of the bromine atom creates a partial positive charge on the carbon, making it susceptible to attack by nucleophiles. This electrophilicity is a key feature in nucleophilic substitution reactions.

Conversely, the carboxylic acid group possesses both nucleophilic and electrophilic characteristics. The oxygen atoms of the carboxyl group have lone pairs of electrons and can act as nucleophiles. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon. The hydroxyl group of the carboxylic acid can also act as a nucleophile. However, the carboxylic acid can also behave as an electrophile at the carbonyl carbon, which is susceptible to attack by strong nucleophiles. This electrophilic character is central to reactions like esterification and amidation. The interplay between these functionalities allows for a diverse range of chemical transformations.

Derivatization Reactions for Expanding Synthetic Utility

The dual functionality of this compound allows for a variety of derivatization reactions, significantly expanding its utility in the synthesis of more complex chiral molecules.

The carboxylic acid moiety of this compound can be readily converted into more reactive acyl halides, such as acyl chlorides or bromides. This transformation is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) for the acyl chloride, or phosphorus tribromide (PBr₃) for the acyl bromide. These acyl halides are highly electrophilic and serve as activated intermediates for the synthesis of esters, amides, and other carboxylic acid derivatives under milder conditions than the parent carboxylic acid.

The electrophilic alpha-carbon is a prime site for nucleophilic substitution reactions, allowing for the introduction of various functional groups with inversion of configuration.

Azido (B1232118) Derivatives: Treatment of this compound with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) leads to the formation of (2R)-2-azido-3,3-dimethylbutanoic acid. This reaction proceeds via an S_N2 mechanism, resulting in the displacement of the bromide with the azide group. Azido compounds are versatile intermediates, for instance, in "click chemistry" for the synthesis of triazoles. smolecule.com

Amino Derivatives: The corresponding (2R)-2-amino-3,3-dimethylbutanoic acid can be synthesized from the azido derivative via reduction. A common method involves catalytic hydrogenation using hydrogen gas and a palladium on carbon (H₂/Pd-C) catalyst. Alternatively, reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄). These chiral amino acids are valuable in peptide synthesis and as chiral ligands.

Hydroxy Derivatives: The synthesis of (2R)-2-hydroxy-3,3-dimethylbutanoic acid can be achieved through nucleophilic substitution of the bromine atom by a hydroxide (B78521) ion or a protected hydroxyl group. The reaction conditions need to be carefully controlled to avoid elimination reactions, which are promoted by the bulky tert-butyl group.

PrecursorReagent(s)ProductReaction Type
This compoundThionyl chloride (SOCl₂)(2S)-2-Bromo-3,3-dimethylbutanoyl chlorideAcyl halide formation
This compoundSodium azide (NaN₃)(2R)-2-Azido-3,3-dimethylbutanoic acidNucleophilic substitution (S_N2)
(2R)-2-Azido-3,3-dimethylbutanoic acidH₂/Pd-C(2R)-2-Amino-3,3-dimethylbutanoic acidReduction
This compoundHydroxide source(2R)-2-Hydroxy-3,3-dimethylbutanoic acidNucleophilic substitution

The carboxylic acid group of this compound can undergo esterification and amidation to form a wide array of derivatives.

Esterification: This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). For example, reaction with ethanol (B145695) yields ethyl (2S)-2-bromo-3,3-dimethylbutanoate. Alternatively, the more reactive acyl halide can be treated with an alcohol to form the ester under milder conditions.

Amidation: Amides are typically synthesized by reacting the acyl halide derivative with an amine. This method is generally preferred over the direct reaction of the carboxylic acid with an amine, which requires high temperatures. These ester and amide derivatives are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Reaction TypeReactantsProduct
EsterificationThis compound, Ethanol, H₂SO₄Ethyl (2S)-2-bromo-3,3-dimethylbutanoate
Amidation(2S)-2-Bromo-3,3-dimethylbutanoyl chloride, Amine (R-NH₂)N-alkyl-(2S)-2-bromo-3,3-dimethylbutanamide

Applications of 2s 2 Bromo 3,3 Dimethylbutanoic Acid As a Chiral Building Block

Role in Asymmetric Synthesis of Complex Moleculesrsc.orguwindsor.caresearchgate.net

The strategic placement of the bromine atom at the α-position to the carboxylic acid functionality in (2S)-2-bromo-3,3-dimethylbutanoic acid allows for a range of stereospecific transformations. This makes it an important starting material for the synthesis of molecules with a defined three-dimensional arrangement of atoms, which is crucial in fields such as medicinal chemistry and materials science.

Precursor for Chirally Pure Carboxylic Acids and Esters

This compound serves as a readily available starting material for the synthesis of other chirally pure carboxylic acids and esters. The bromine atom can be displaced by various nucleophiles in stereospecific reactions, allowing for the introduction of new functional groups while retaining the original stereochemistry at the α-carbon. For instance, esterification of the carboxylic acid followed by nucleophilic substitution of the bromide provides access to a diverse array of α-substituted esters.

A general scheme for the conversion of this compound to other chiral carboxylic acids and esters is presented below:

ReactantReagentProductTransformation
This compoundAlcohol, Acid catalyst(2S)-alkyl 2-bromo-3,3-dimethylbutanoateEsterification
(2S)-alkyl 2-bromo-3,3-dimethylbutanoateNucleophile (e.g., R-O⁻, R-S⁻, N₃⁻)(2S)-alkyl 2-substituted-3,3-dimethylbutanoateNucleophilic Substitution
(2S)-alkyl 2-substituted-3,3-dimethylbutanoateH₃O⁺(2S)-2-substituted-3,3-dimethylbutanoic acidHydrolysis

This strategy allows for the synthesis of a library of chiral carboxylic acids and esters with varying α-substituents, which are valuable intermediates in organic synthesis.

Intermediate in the Synthesis of Chiral Alcohols and Amines

The carboxylic acid functionality of this compound can be selectively reduced to a primary alcohol, yielding (2S)-2-bromo-3,3-dimethylbutan-1-ol. nih.gov This chiral bromoalcohol is a versatile intermediate for the synthesis of other chiral alcohols and amines. The bromine atom can be displaced by various nucleophiles, and the hydroxyl group can be further functionalized.

For example, the synthesis of chiral amines can be achieved through the conversion of the bromoalcohol to an azide (B81097), followed by reduction. The steric hindrance provided by the tert-butyl group can influence the stereochemical outcome of subsequent reactions, making it a useful tool in diastereoselective synthesis.

Utilization in Diastereoselective Transformations

The inherent chirality and the sterically demanding tert-butyl group of this compound and its derivatives can be exploited to control the stereochemistry of new stereocenters formed during a reaction. This is particularly evident in diastereoselective transformations where the chiral building block directs the approach of a reagent to one face of the molecule over the other. nih.govbeilstein-journals.org

For instance, when derivatives of this compound are used as substrates in reactions such as aldol (B89426) additions or Michael reactions, the bulky tert-butyl group can effectively shield one face of the molecule, leading to the preferential formation of one diastereomer. The diastereomeric ratio of the products is often influenced by reaction conditions such as temperature and the choice of reagents. rsc.org

Contribution to the Construction of Natural Product Scaffolds

The enantiomerically pure nature of this compound makes it an attractive starting material for the total synthesis of natural products. While specific examples directly employing this starting material are not extensively documented in readily available literature, its structural motifs are found in various natural products. Chiral α-bromo acids and their derivatives are known to be valuable precursors in the construction of complex molecular architectures. For example, similar chiral bromo-compounds have been utilized in the synthesis of fragments of potent biologically active molecules. researchgate.net The ability to introduce functionality with stereocontrol is a key advantage in the multi-step synthesis of natural products.

Development of Chiral Auxiliaries and Ligands Derived from (2S)-2-Bromo-3,3-dimethylbutanoic Acidrsc.orguwindsor.ca

The development of new chiral auxiliaries and ligands is a continuous effort in asymmetric catalysis. Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction, after which they are cleaved and can often be recovered. rsc.orgwilliams.edu Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction. nih.govsfu.caresearchgate.netdntb.gov.ua

While the direct derivatization of this compound into widely used commercial chiral auxiliaries or ligands is not prominently reported, its structural features make it a potential candidate for such applications. The combination of a carboxylic acid handle for attachment and a stereocenter with a bulky group is a common design element in many successful chiral auxiliaries. Further research could lead to the development of novel and effective chiral auxiliaries and ligands based on this scaffold.

Theoretical and Computational Studies Pertaining to 2s 2 Bromo 3,3 Dimethylbutanoic Acid

Conformational Analysis and Stereochemical Control

The spatial arrangement of atoms in (2S)-2-bromo-3,3-dimethylbutanoic acid is crucial for understanding its physical properties and chemical reactivity. Conformational analysis, through computational methods, can predict the most stable arrangements of the molecule.

Key Computational Approaches:

Density Functional Theory (DFT): A widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can be employed to determine the geometries of different conformers and their relative energies.

Vibrational Circular Dichroism (VCD): This spectroscopic technique, coupled with theoretical calculations, is a powerful tool for determining the absolute configuration of chiral molecules in solution. By comparing the experimental VCD spectrum with the computationally predicted spectra for different conformers, the dominant solution-state conformation can be identified.

For a molecule like this compound, the rotation around the C2-C3 and C1-C2 bonds would be of primary interest. The large tert-butyl group is expected to significantly restrict the conformational freedom, leading to a limited number of low-energy conformers. The interplay between the steric hindrance of the tert-butyl group and the bromine atom, along with potential intramolecular hydrogen bonding involving the carboxylic acid group, would be the main factors governing the conformational preferences.

Stereochemical control in the synthesis of this compound is paramount for its applications. Computational studies can provide insights into the transition states of reactions leading to its formation, helping to understand the origins of enantioselectivity. By modeling the interaction of the substrate with a chiral reagent or catalyst, the energy differences between the diastereomeric transition states can be calculated, providing a theoretical basis for the observed stereochemical outcome.

Quantum Chemical Investigations of Reactivity and Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the reactivity of this compound and the mechanisms of its reactions.

Areas of Investigation:

Nucleophilic Substitution: The bromine atom at the chiral center is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. Quantum chemical calculations can model the reaction pathway, determining whether it proceeds via an SN1 or SN2 mechanism. The calculations can also predict the activation energies and reaction rates.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. FMO analysis can identify the sites most susceptible to electrophilic and nucleophilic attack. For instance, the LUMO is likely to be centered on the C-Br antibonding orbital, indicating its susceptibility to nucleophilic attack at the carbon atom.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich and electron-poor regions. This information is valuable for predicting how the molecule will interact with other reagents.

In Silico Approaches for Predicting Synthetic Pathways and Enantioselectivity

Computational tools can be leveraged to predict and optimize synthetic routes to this compound and to forecast the enantioselectivity of these reactions.

Computational Strategies:

Retrosynthetic Analysis Tools: Software programs can suggest potential synthetic pathways by working backward from the target molecule. These tools can help identify readily available starting materials and propose key bond disconnections.

Modeling of Asymmetric Catalysis: If a catalytic asymmetric synthesis is employed, computational modeling can be used to design and screen potential catalysts. By simulating the catalyst-substrate complex and the transition states, the enantioselectivity of different catalysts can be predicted, guiding experimental efforts.

Quantitative Structure-Property Relationship (QSPR) Models: While more commonly used for predicting physical or biological properties, QSPR-like approaches could potentially be developed to predict the enantiomeric excess in a given reaction based on the structural features of the reactants and catalysts.

While specific, in-depth computational studies on this compound are not widely available in the public domain, the theoretical and computational methodologies described here provide a robust framework for its investigation. Such studies would offer valuable insights into its structure, reactivity, and synthesis, paving the way for its potential applications.

Analytical Methodologies for Chiral Purity and Structural Elucidation in Research Contexts

Chromatographic Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis to quantify the degree of stereoselectivity of a reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for this purpose.

For α-bromo carboxylic acids like (2S)-2-bromo-3,3-dimethylbutanoic acid, direct separation on a chiral stationary phase (CSP) is a primary approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. For instance, columns like Chiralpak AD-H or Chiralcel OD-H have demonstrated broad applicability in resolving the enantiomers of various chiral compounds, including those with carboxylic acid functional groups. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Alternatively, indirect methods involving pre-column derivatization with a chiral derivatizing agent (CDA) can be used. This reaction converts the enantiomers into a pair of diastereomers, which can then be separated on a standard achiral column. Common CDAs for carboxylic acids include chiral amines. libretexts.org This approach can be particularly useful when direct chiral separation is challenging. A study on α-bromobutyric acid, a related compound, utilized derivatization with aniline (B41778) followed by HPLC separation on a chiral column, demonstrating the feasibility of this strategy. nih.gov

Gas chromatography is another powerful technique for the enantiomeric separation of volatile compounds. For 2-bromo substituted carboxylic acids, derivatization to their more volatile ester forms is typically required. Subsequent separation can be achieved on a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. A study on the GC separation of the enantiomers of 2-bromo carboxylic acid alkyl esters demonstrated the effectiveness of 6-TBDMS-2,3-di-O-alkyl-β- and -γ-cyclodextrin stationary phases. nih.gov The choice of the ester group and the specific cyclodextrin derivative can significantly influence the separation efficiency. nih.gov

Table 1: Chromatographic Methods for Enantiomeric Excess Determination of α-Bromo Carboxylic Acids

TechniqueMethodStationary Phase/ReagentTypical Mobile Phase/ConditionsDetectionReference
Chiral HPLCDirect SeparationPolysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)n-Hexane/Alcohol mixturesUV mdpi.com
HPLCIndirect (Derivatization)Chiral Amine (e.g., (R)‑1‑phenylethylamine)Standard reverse or normal phaseUV, MS libretexts.org
Chiral GCDirect Separation of EstersCyclodextrin derivatives (e.g., 6-TBDMS-2,3-di-O-alkyl-β-CD)Temperature-programmed ovenFID, MS nih.gov

Spectroscopic Methods for Mechanistic and Structural Confirmation in Synthetic Research

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of newly synthesized compounds and for gaining insights into reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the methine proton at the chiral center (α-carbon), and the carboxylic acid proton. The chemical shift and splitting pattern of the α-proton are particularly informative. Due to the presence of the adjacent bromine atom, this proton signal would be shifted downfield.

To determine the enantiomeric purity and absolute configuration, chiral derivatizing agents can be employed in conjunction with NMR. The reaction of the carboxylic acid with a chiral alcohol, such as Mosher's acid, or with a reagent like (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl) acetate (B1210297) (9-AHA), forms diastereomeric esters. nih.gov The protons in these diastereomers are in different chemical environments and will exhibit separate signals in the ¹H NMR spectrum, allowing for the quantification of the enantiomeric excess. Furthermore, by analyzing the chemical shift differences (Δδ) of the signals of the diastereomeric derivatives, the absolute configuration of the original acid can often be assigned based on established models. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can also provide structural information. For instance, the loss of a bromine radical or a carboxyl group are common fragmentation pathways for α-bromo carboxylic acids.

While conventional mass spectrometry is generally considered "chiral-blind," techniques have been developed for chiral analysis. sigmaaldrich.com One such method involves the formation of diastereomeric complexes with a chiral selector, which can then be analyzed by mass spectrometry to determine the enantiomeric excess. sigmaaldrich.com

Table 2: Spectroscopic Data for Structural Confirmation of Related Bromo-alkanoic Acids

TechniqueNucleus/MethodExpected Chemical Shifts (ppm) or m/z valuesKey Information ProvidedReference
¹H NMR¹Htert-butyl protons (singlet), α-proton (doublet), carboxylic acid proton (singlet)Connectivity, functional groups vaia.comdocbrown.info
¹³C NMR¹³CCarbonyl carbon, α-carbon, tert-butyl carbonsCarbon skeleton nih.gov
¹H NMR with CDA¹HSeparate signals for diastereomeric estersEnantiomeric excess, absolute configuration nih.gov
Mass SpectrometryElectron Ionization (EI)Molecular ion with Br isotopic pattern, fragmentation peaksMolecular weight, elemental composition (Br) nist.gov

Advanced Chiral Separation Techniques

Beyond conventional HPLC and GC, more advanced techniques can be applied for the challenging separation of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, often providing faster and more efficient separations than HPLC. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. The same types of chiral stationary phases used in HPLC can often be employed in SFC.

Another advanced approach involves the use of chiral mobile phase additives. In this technique, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers in solution, allowing for their separation on an achiral column.

Furthermore, resolution techniques based on the formation of diastereomeric salts can be considered an advanced separation method. This involves reacting the racemic carboxylic acid with a chiral base to form a mixture of diastereomeric salts. libretexts.org Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the carboxylic acid. libretexts.org

These advanced methodologies provide a robust toolkit for researchers working with chiral molecules like this compound, enabling both the precise determination of enantiomeric purity and the unambiguous confirmation of its chemical structure.

Future Research Directions and Emerging Applications of 2s 2 Bromo 3,3 Dimethylbutanoic Acid

Innovations in Green and Sustainable Synthetic Routes

The traditional synthesis of α-bromo carboxylic acids, often involving the Hell-Volhard-Zelinsky reaction, utilizes stoichiometric amounts of phosphorus and bromine, which are hazardous and generate significant waste. libretexts.orglibretexts.org Modern synthetic chemistry is increasingly focused on "green" and sustainable methods that minimize environmental impact. Future research on (2S)-2-bromo-3,3-dimethylbutanoic acid is likely to prioritize the development of such innovative synthetic routes.

Key areas of innovation include:

Catalytic Aerobic Bromination: The use of molecular oxygen as a terminal oxidant in the presence of a suitable catalyst and a bromide source (like HBr or NaBr) presents a highly atom-economical and environmentally benign approach. nih.gov Research into adapting these methods for the stereoselective synthesis of chiral α-bromo acids like this compound could significantly reduce the environmental footprint of its production. nih.gov

Phase-Transfer Catalysis (PTC): PTC has emerged as a powerful technique for enhancing reaction rates, improving yields, and enabling the use of environmentally benign solvents like water. beilstein-journals.orgcrdeepjournal.org Developing a phase-transfer catalytic system for the asymmetric bromination of 3,3-dimethylbutanoic acid could offer a scalable and sustainable route to this compound. beilstein-journals.orgcrdeepjournal.org This approach often involves the use of chiral catalysts, which can induce enantioselectivity. crdeepjournal.org

Biocatalysis: The use of enzymes, such as haloperoxidases, offers a highly selective and environmentally friendly alternative for halogenation reactions. researchgate.net While not yet widely applied to the synthesis of this specific compound, the exploration of engineered enzymes for the direct, enantioselective bromination of 3,3-dimethylbutanoic acid is a promising future direction. Enzymatic approaches can also be used in the synthesis of precursors to α-bromo acids. researchgate.net

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic Aerobic Bromination Uses O₂ as a green oxidant, high atom economy. nih.govAchieving high enantioselectivity for the target molecule, catalyst stability.
Phase-Transfer Catalysis Mild reaction conditions, potential for high yields and enantioselectivity, use of green solvents. beilstein-journals.orgcrdeepjournal.orgDesign of efficient and recyclable chiral phase-transfer catalysts.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.netresearchgate.netEnzyme discovery and engineering for the specific substrate, scalability of the process.

Exploration of Novel Catalytic Transformations

The synthetic versatility of this compound is largely dependent on the reactivity of the α-bromo group. Future research will likely focus on expanding the range of catalytic transformations this compound can undergo, thereby increasing its utility as a chiral building block.

Asymmetric Catalytic C-C and C-N Bond Formation: While the bromine atom is susceptible to nucleophilic substitution, the development of catalytic methods for these reactions can offer greater control and efficiency. libretexts.org Research into palladium-catalyzed cross-coupling reactions, for instance, could enable the introduction of a wide range of carbon and nitrogen-based substituents at the α-position with retention of stereochemistry. acs.org This would open up new pathways to novel amino acids and other complex chiral molecules.

Organocatalytic Functionalization: Chiral organocatalysts, such as cinchona alkaloids and chiral phosphoric acids, have been successfully employed in the asymmetric α-functionalization of carbonyl compounds. nih.govacs.org Applying these catalysts to reactions involving this compound could lead to the development of new stereoselective transformations. For example, organocatalyzed reactions with various nucleophiles could provide access to a diverse library of chiral compounds.

Late-Stage Functionalization: The concept of late-stage functionalization, where a key functional group is introduced at a late stage of a synthesis, is a powerful strategy in drug discovery and development. researchgate.net Developing catalytic methods that allow for the selective introduction of the bromo-acid moiety into complex molecules could be a significant area of future research.

Expansion into Materials Science and Supramolecular Chemistry

The unique structural features of this compound, namely its chirality and the presence of a halogen atom, make it an intriguing candidate for applications in materials science and supramolecular chemistry.

Q & A

Q. Basic

  • NMR : ¹H NMR reveals deshielded protons near the bromine (δ 4.2–4.5 ppm for C2-H) and methyl groups (δ 1.1–1.3 ppm). ¹³C NMR confirms quaternary carbons (C3 and C3') at δ 28–30 ppm .
  • IR : Strong absorption bands for C=O (1700–1720 cm⁻¹) and C-Br (550–600 cm⁻¹) .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers .

How can this compound serve as a linker in PROTACs for targeted protein degradation?

Advanced
The carboxylic acid group enables conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the bromine allows functionalization with amine-containing payloads. In PROTAC design, the stereochemistry at C2 affects binding kinetics and proteasome recruitment efficiency. For example, (S)-configured linkers improve solubility and reduce off-target effects compared to (R)-isomers . Stability studies in physiological buffers (pH 7.4, 37°C) are critical to optimize half-life .

How to address discrepancies in reported yields for heterocyclic syntheses using this compound?

Data Contradiction Analysis
Variations in yields (e.g., 40–75% for triazinone derivatives) often stem from:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 pathways but may promote side reactions.
  • Temperature : Elevated temperatures (>80°C) accelerate racemization.
  • Catalyst loading : Pd-mediated couplings require precise ligand ratios (e.g., 1:1 Pd/Ph₃P) to avoid dehalogenation .
    Troubleshooting should include kinetic profiling and in situ monitoring (e.g., FTIR or LC-MS) .

What strategies mitigate regioselectivity challenges during bromination of 3,3-dimethylbutanoic acid derivatives?

Advanced
The 3,3-dimethyl groups direct bromination to the less hindered C2 position. However, competing C4 bromination can occur if steric effects are insufficient. Strategies include:

  • Directed ortho-metalation : Use LiTMP to deprotonate C2, followed by electrophilic bromination.
  • Protecting groups : Temporarily esterify the carboxylic acid to reduce electron-withdrawing effects .
    Computational modeling (DFT) predicts transition states to optimize reaction conditions .

Can enzymatic methods resolve racemic mixtures of 2-bromo-3,3-dimethylbutanoic acid?

Advanced
Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the (R)-enantiomer, leaving the (S)-ester intact. For example, vinyl esters in tert-butyl methyl ether achieve >90% ee after 24 hours . Immobilized enzymes on silica gel enhance reusability and reaction scalability .

Table: Key Reactivity and Physical Properties

PropertyValue/MethodReference
Melting Point85–87°C
Specific Rotation ([α]D²⁵)+12.5° (c=1, MeOH)
Solubility (H₂O)2.1 mg/mL (25°C)
pKa2.8 (carboxylic acid)
Optimal Reaction Temp (SN2)0–25°C

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